![molecular formula C22H19NO3 B12575845 Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- CAS No. 196518-32-8](/img/structure/B12575845.png)
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is a complex organic compound that features a benzoic acid core substituted with a pyrrole and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- typically involves multi-step organic reactions. One common approach is the condensation of 4,5,7-trimethyl-2-benzofuran with a suitable pyrrole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic medium, elevated temperatures.
Reduction: LiAlH4, dry ether, room temperature.
Substitution: Halogens (Cl2, Br2), alkyl halides, Lewis acids (AlCl3).
Major Products
The major products of these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethylbenzoic acid: Similar in structure but lacks the pyrrole and benzofuran moieties.
4-(5-(3,4,7-Trimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid: Contains a benzofuran and benzoic acid core but differs in the substituents and functional groups.
Uniqueness
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is unique due to its combination of a benzoic acid core with both pyrrole and benzofuran moieties. This structural complexity contributes to its diverse chemical reactivity and potential for various applications in scientific research and industry .
Propiedades
Número CAS |
196518-32-8 |
|---|---|
Fórmula molecular |
C22H19NO3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[5-(4,5,7-trimethyl-1-benzofuran-2-yl)-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H19NO3/c1-12-10-13(2)21-17(14(12)3)11-20(26-21)19-9-8-18(23-19)15-4-6-16(7-5-15)22(24)25/h4-11,23H,1-3H3,(H,24,25) |
Clave InChI |
AQLDIMXEYKJMHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1C)C=C(O2)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


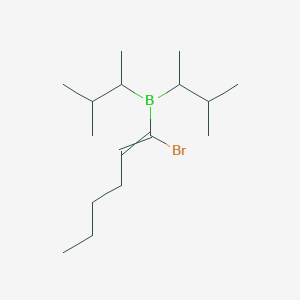
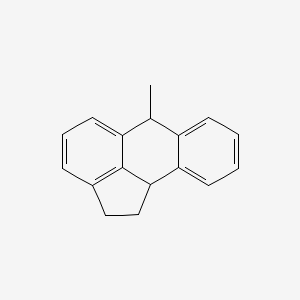
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
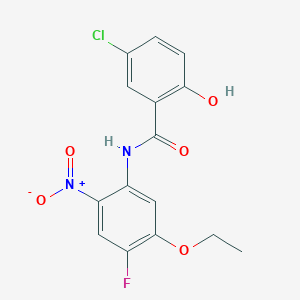
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
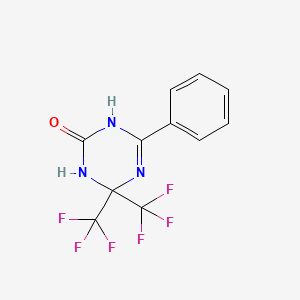
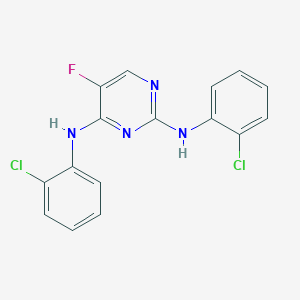
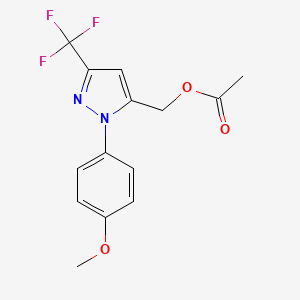
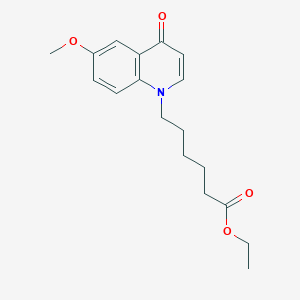
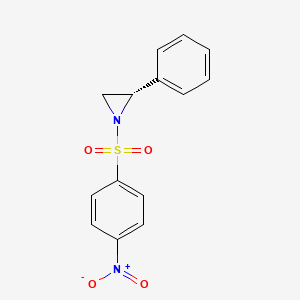
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
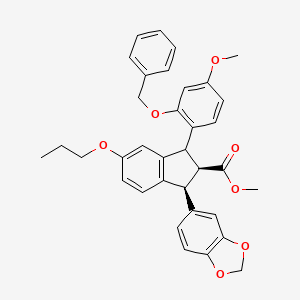
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
